molecular formula C9H18N2O3 B12949270 1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one CAS No. 88571-42-0

1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No.: B12949270
CAS No.: 88571-42-0
M. Wt: 202.25 g/mol
InChI Key: BCPSWTCSBIOGGE-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound belonging to the imidazolidinone family It is characterized by its unique structure, which includes two methoxy groups and four methyl groups attached to an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazolidinone derivatives, while substitution reactions can produce various substituted imidazolidinones.

Scientific Research Applications

1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its specific combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

88571-42-0

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

1,3-dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one

InChI

InChI=1S/C9H18N2O3/c1-8(2)7(12)10(13-5)9(3,4)11(8)14-6/h1-6H3

InChI Key

BCPSWTCSBIOGGE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(N1OC)(C)C)OC)C

Origin of Product

United States

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